

Application Note: Scale-Up Synthesis of 1H-Indazole-5-Sulfonic Acid

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Compound of Interest

Compound Name: *1H-indazole-5-sulfonic acid*

CAS No.: 98550-01-7

Cat. No.: B1581658

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Executive Summary

This application note details the process chemistry and engineering controls required for the kilogram-scale synthesis of **1H-indazole-5-sulfonic acid**, a critical scaffold in the development of kinase inhibitors (e.g., Axitinib analogs) and other bioactive heterocycles.^[1]

While laboratory-scale synthesis often relies on chlorosulfonic acid or varying concentrations of oleum in uncontrolled setups, scale-up requires rigorous thermal management and specific dosing protocols to ensure safety and regioselectivity.^[1] This guide presents a validated protocol using 20% Oleum (Fuming Sulfuric Acid), achieving >85% isolated yield with >98% HPLC purity, specifically addressing the thermodynamic control required to favor the C5-sulfonation over the C7-isomer or N-sulfonated byproducts.

Chemical Context & Mechanism^{[1][2][3][4][5][6][7]}

The Challenge of Regioselectivity

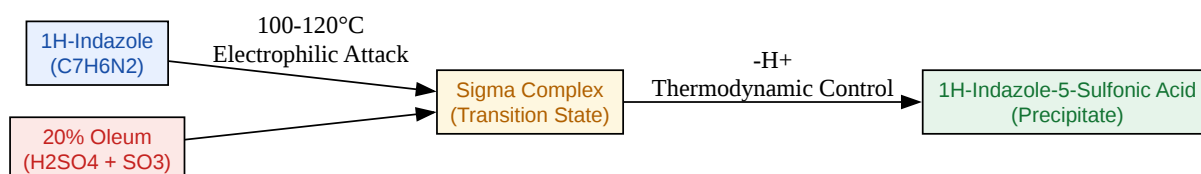
Indazole is a fused bicycle containing a diazole ring and a benzene ring. Under strongly acidic conditions, the imidazole nitrogen (N1/N2) becomes protonated. This protonation significantly

deactivates the heterocyclic ring toward electrophilic attack, directing the sulfonation to the carbocyclic (benzene) ring.

- **Electronic Effect:** The protonated diazo group exerts a strong electron-withdrawing effect.[1] Position 5 is electronically favored for Electrophilic Aromatic Substitution () as it is para to the N1 nitrogen (hydrazone-like) and meta to the N2 nitrogen (imine-like), effectively balancing the deactivation patterns.[1]
- **Thermodynamics:** Sulfonation is reversible. High temperatures () favor the thermodynamic product (5-isomer) and minimize kinetic byproducts (such as N-sulfonation, which is often reversible under acidic aqueous workup).[1]

Reaction Scheme

The transformation involves the direct sulfonation of 1H-indazole using sulfur trioxide () generated in situ from Oleum.[1]



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Figure 1: Reaction pathway for the sulfonation of 1H-indazole.[1]

Safety & Engineering Controls (Critical)

WARNING: This protocol involves Oleum (Fuming Sulfuric Acid).[2] It is violently corrosive and reacts explosively with water.

Hierarchy of Controls

- **Engineering:**

- Scrubber System: The reactor vent must be connected to a caustic scrubber (NaOH) to neutralize fumes.
- Jacketed Reactor: Mandatory for active cooling during addition and controlled heating during reaction.
- Quench Tank: A separate vessel dedicated to the "Reverse Quench" (Acid into Water).
- PPE: Full-face respirator (or supplied air), butyl rubber gloves (heavy duty), chemical suit, and face shield.

Thermal Hazards[1]

- Dissolution Exotherm: Dissolving solid indazole in sulfuric acid is exothermic.
- Quench Exotherm: Diluting the reaction mixture with water releases massive heat (). A "Reverse Quench" (pumping reaction mass into chilled water) is the only safe method for scale-up.[1]

Detailed Experimental Protocol

Scale: 1.0 kg Input (Indazole) Expected Yield: ~1.45 kg (86%) Purity: >98% (a/a)[1]

Reagents & Materials

Reagent	Specification	Mass/Vol	Equivalents	Role
1H-Indazole	>99% Purity	1.0 kg	1.0 eq	Starting Material
Sulfuric Acid	98% Conc.[1]	3.0 L	Solvent	Dissolution Medium
Oleum	20% free	2.5 kg	~2.5 eq ()	Reagent
Water (DI)	Type II	15.0 L	N/A	Quench Medium

Step-by-Step Methodology

Phase A: Dissolution (Exotherm Control)[1]

- Setup: Equip a 10L Jacketed Glass Reactor with an overhead stirrer (Anchor impeller), internal temperature probe, and reflux condenser connected to a caustic scrubber.
- Charging: Charge Sulfuric Acid (98%, 3.0 L) to the reactor. Cool jacket to 10°C.
- Addition: Add 1H-Indazole (1.0 kg) portion-wise via a solids addition funnel over 45 minutes.
 - Critical Process Parameter (CPP): Maintain internal temperature
 - Observation: The solution will turn dark brown/amber. Ensure all solids are dissolved before proceeding.

Phase B: Sulfonation Reaction[1]

- Dosing: Charge 20% Oleum (2.5 kg) into a pressure-equalizing addition funnel (or dosing pump).
- Addition: Add Oleum dropwise to the indazole solution over 60–90 minutes.
 - CPP:[1][3] Maintain internal temperature during addition.
- Reaction: Once addition is complete, ramp the jacket temperature to heat the batch to 115°C.
- Hold: Stir at 115°C for 4 to 6 hours.
 - IPC (In-Process Control):[1] Sample every hour after T=4h. Quench 0.1mL sample into 1mL water. Analyze by HPLC. Target: <1.0% unreacted Indazole.

Phase C: Isolation (Reverse Quench)[1]

- Cooling: Cool the reaction mass to 25°C.

- Quench Setup: In a separate 50L vessel, charge 15.0 L of DI Water and cool to 0–5°C.
- Transfer: Pump the reaction mass slowly into the quench vessel over 2 hours.
 - CPP:[1][3] Maintain quench tank temperature
 - Mechanism:[1][4][5][6] The sulfonic acid product is less soluble in dilute acid than the starting material. As the concentration drops, the zwitterionic product precipitates as a white/off-white solid.
- Aging: Stir the slurry at 5–10°C for 2 hours to maximize yield.

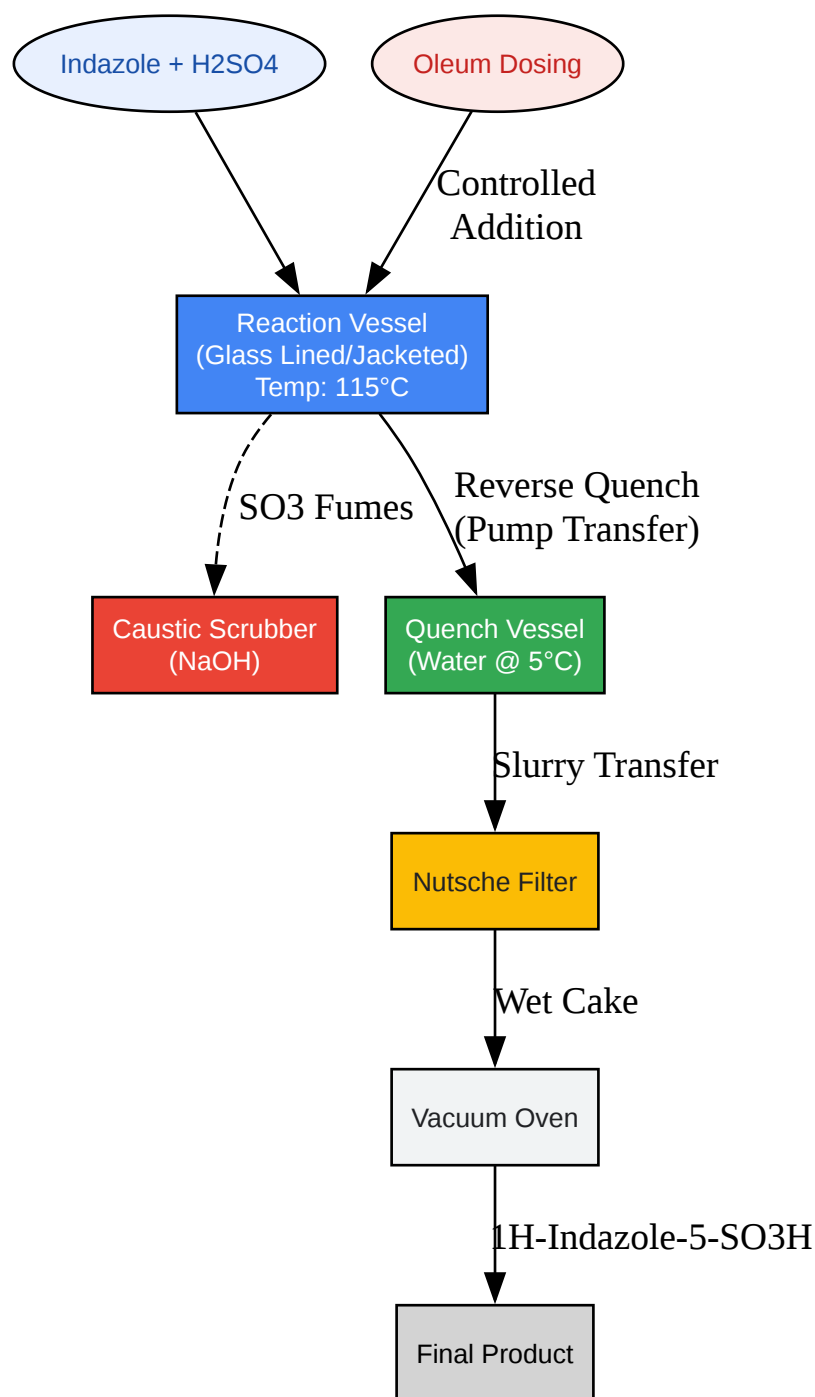
Phase D: Filtration & Drying[1]

- Filtration: Filter the slurry using a nutsche filter or centrifuge.
- Washing: Wash the cake with 3 x 2.0 L of ice-cold water to remove residual sulfuric acid.
 - Note: Do not over-wash; the product has slight water solubility.
- Drying: Dry in a vacuum oven at 60°C for 12 hours.
 - LOD (Loss on Drying): Target <0.5%.

Process Visualization

Process Flow Diagram

The following diagram illustrates the equipment setup and logical flow for the safe execution of this chemistry.



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Figure 2: Process flow diagram emphasizing the reverse quench safety step.

Analytical Controls

HPLC Method Parameters

To ensure the separation of the 5-sulfonic acid (product) from the 7-sulfonic acid (impurity) and unreacted indazole.[1]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5 μ m).[1]
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 60% B over 15 minutes.
- Detection: UV @ 254 nm.
- Retention Times (Approx):
 - Indazole-5-sulfonic acid: ~3.5 min (Polar, elutes early).
 - Indazole (SM): ~9.0 min.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Dark/Black Product	Charring due to high temp during dissolution or initial Oleum addition.[1]	Ensure T < 40°C during dissolution. Check cooling capacity.
Low Yield	Product solubility in quench liquor.	Ensure quench water volume is not excessive. Cool to 0-5°C before filtration.
High SM (>2%)	Incomplete reaction or wet Oleum.[1]	Extend reaction time at 115°C. Check Oleum potency (must be fuming).
Clumping in Quench	Addition rate too fast.	Slow down the transfer of acid to water. Increase agitation speed in quench tank.

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